Foropafant

Description

Structure

3D Structure

Propriétés

IUPAC Name |

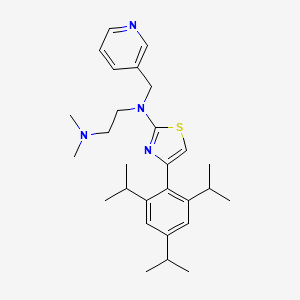

N,N-dimethyl-N'-(pyridin-3-ylmethyl)-N'-[4-[2,4,6-tri(propan-2-yl)phenyl]-1,3-thiazol-2-yl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40N4S/c1-19(2)23-14-24(20(3)4)27(25(15-23)21(5)6)26-18-33-28(30-26)32(13-12-31(7)8)17-22-10-9-11-29-16-22/h9-11,14-16,18-21H,12-13,17H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVBFISAUNSXQGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CSC(=N2)N(CCN(C)C)CC3=CN=CC=C3)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80869859 | |

| Record name | N~1~,N~1~-Dimethyl-N~2~-[(pyridin-3-yl)methyl]-N~2~-{4-[2,4,6-tri(propan-2-yl)phenyl]-1,3-thiazol-2-yl}ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80869859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136468-36-5 | |

| Record name | Foropafant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136468365 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FOROPAFANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VWJ2QVH41J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Foropafant: A Technical Deep Dive into its Mechanism of Action as a Potent Platelet-Activating Factor Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foropafant (SR27417) is a highly potent and selective, orally active antagonist of the Platelet-Activating Factor (PAF) receptor. This document provides a comprehensive technical overview of the mechanism of action of this compound, detailing its binding affinity, its inhibitory effects on cellular functions, and the underlying signaling pathways. It consolidates data from preclinical and clinical studies to offer a detailed resource for researchers and professionals in the field of drug development.

Introduction to this compound and Platelet-Activating Factor (PAF)

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. It exerts its effects by binding to the PAF receptor (PAF-R), a G-protein coupled receptor (GPCR) found on the surface of various cell types, including platelets, eosinophils, neutrophils, and intestinal epithelial cells.[1][2] The activation of PAF-R triggers a cascade of intracellular signaling events, leading to cellular activation and the release of other inflammatory mediators.

This compound (SR27417) was developed as a specific antagonist to the PAF receptor, aiming to mitigate the pro-inflammatory and pathological effects of PAF. Its high potency and selectivity have made it a valuable tool for investigating the role of PAF in various diseases and a candidate for therapeutic intervention.

Core Mechanism of Action: Competitive Antagonism of the PAF Receptor

The primary mechanism of action of this compound is its competitive antagonism of the PAF receptor. It binds to the receptor with high affinity, thereby preventing the binding of the endogenous ligand, PAF, and inhibiting the initiation of downstream signaling cascades.

Binding Affinity to the PAF Receptor

This compound exhibits exceptionally high binding affinity for the PAF receptor. Radioligand binding assays have been instrumental in quantifying this interaction.

Data Presentation: this compound Binding Affinity

| Cell Type | Radioligand | This compound (SR27417) Ki (pM) | Reference |

| Washed Rabbit Platelets | [3H]PAF | 57 ± 0.02 | [3] |

| Washed Human Platelets | [3H]PAF | 50 ± 0.8 | [3] |

| Cell Type | Radioligand | This compound (SR27417) KD (nM) | Bmax (fmol/108 cells) | Reference |

| Washed Rabbit Platelets (High Affinity) | [3H]SR 27417 | 0.75 ± 0.06 | 58.7 ± 4.3 | [4] |

| Washed Rabbit Platelets (Low Affinity) | [3H]SR 27417 | 53.8 ± 4.9 | 1665 ± 87 | |

| Washed Human Platelets (High Affinity) | [3H]SR 27417 | 0.21 ± 0.01 | 13.9 ± 0.9 | |

| Washed Human Platelets (Low Affinity) | [3H]SR 27417 | 4.75 ± 1.9 | 82.2 ± 2.9 |

| Cell Type | Radioligand | This compound (SR27417) IC50 (nM) | Reference |

| Human Polymorphonuclear Leukocytes (High Affinity) | [3H]PAF | 0.17 ± 0.02 | |

| Human Polymorphonuclear Leukocytes (Low Affinity) | [3H]PAF | 6.9 ± 0.7 |

Inhibition of PAF-Induced Cellular Responses

This compound potently inhibits the physiological responses induced by PAF. A key functional consequence of its receptor antagonism is the inhibition of platelet aggregation.

Data Presentation: Inhibition of PAF-Induced Platelet Aggregation

| Species | Agonist | This compound (SR27417) Effect | Reference |

| Rabbit | PAF | Potent inhibition | |

| Human | PAF | Potent inhibition |

Experimental Protocols

PAF Receptor Binding Assay (Competitive Displacement of [3H]PAF)

This protocol is based on the methodology described by Herbert et al. (1993).

-

Preparation of Washed Platelets:

-

Collect human or rabbit blood in anticoagulant (e.g., acid-citrate-dextrose).

-

Centrifuge at a low speed to obtain platelet-rich plasma (PRP).

-

Treat PRP with apyrase and centrifuge at a higher speed to pellet the platelets.

-

Wash the platelet pellet with a suitable buffer (e.g., Tyrode's buffer) and resuspend to the desired concentration.

-

-

Binding Assay:

-

In a reaction tube, combine the washed platelet suspension, [3H]PAF (at a concentration near its KD), and varying concentrations of this compound (or unlabeled PAF for standard curve).

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters quickly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis:

-

Determine non-specific binding in the presence of a saturating concentration of unlabeled PAF.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.

-

Calculate the IC50 value from the resulting sigmoidal curve and determine the Ki value using the Cheng-Prusoff equation.

-

Inhibition of PAF-Induced Platelet Aggregation

This protocol is a generalized method based on the principles of light transmission aggregometry.

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect fresh human blood in citrate (B86180) anticoagulant.

-

Centrifuge the blood at a low speed to separate the PRP.

-

Prepare platelet-poor plasma (PPP) by centrifuging a separate aliquot of blood at a high speed.

-

-

Aggregation Assay:

-

Place a sample of PRP in an aggregometer cuvette with a stir bar.

-

Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).

-

Add varying concentrations of this compound to the PRP and incubate for a short period.

-

Initiate platelet aggregation by adding a sub-maximal concentration of PAF.

-

Record the change in light transmission over time as the platelets aggregate.

-

-

Data Analysis:

-

Measure the maximum aggregation percentage for each concentration of this compound.

-

Calculate the percentage inhibition of aggregation relative to the control (PAF alone).

-

Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC50 value.

-

Signaling Pathways Modulated by this compound

As a PAF receptor antagonist, this compound blocks the initiation of the PAF signaling cascade. The PAF receptor is known to couple to both Gq and Gi proteins, leading to the activation of multiple downstream effector pathways.

In the context of diseases where this compound has been investigated, such as asthma and ulcerative colitis, specific cell types and signaling outcomes are of particular interest:

-

Eosinophils: In allergic asthma, PAF is a potent chemoattractant and activator of eosinophils. PAF-R signaling in these cells contributes to their migration to the airways and the release of inflammatory mediators.

-

Intestinal Epithelial Cells: In ulcerative colitis, PAF can disrupt the integrity of the intestinal epithelial barrier and promote inflammation. PAF receptors are expressed on intestinal epithelial cells, and their activation can lead to the production of pro-inflammatory cytokines like IL-8, potentially through interactions with Toll-like receptor 4 (TLR4) signaling.

By blocking the PAF receptor, this compound is expected to inhibit these downstream events in a cell-specific manner, thereby reducing inflammation and tissue damage.

Clinical Studies with this compound (SR27417A)

This compound has been evaluated in clinical trials for several inflammatory conditions.

Allergen-Induced Asthma

A study investigated the effect of this compound on the early and late asthmatic responses to allergen challenge in mild asthmatics.

Data Presentation: Allergen-Induced Asthma Clinical Trial

| Parameter | Placebo | This compound (SR27417A) | p-value |

| Late Asthmatic Response (LAR) | |||

| Mean max % fall in FEV1 | 29 ± 6% | 23.5 ± 5.4% | < 0.05 |

| Area under the curve (AUC) for FEV1 (4-10h) | 107 ± 24 | 79 ± 17 | < 0.05 |

| Early Asthmatic Response (EAR) | |||

| Mean max % fall in FEV1 | No significant effect | No significant effect | NS |

FEV1: Forced Expiratory Volume in 1 second

The study concluded that this compound had a modest inhibitory effect on the late asthmatic response, suggesting a role for PAF in this phase of the allergic reaction.

Ulcerative Colitis

A randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of this compound in patients with moderately active ulcerative colitis.

Data Presentation: Ulcerative Colitis Clinical Trial

| Outcome (at 28 days) | Placebo (n=75) | This compound (SR27417A) (n=76) | p-value |

| Remission Rate | 29.0% | 35.6% | 0.44 |

| Definite or Possible Improvement in Symptom Score | 48.3% | 49.2% | 0.43 |

The study found no statistically significant difference between this compound and placebo in inducing remission or improving symptoms in patients with active ulcerative colitis.

Conclusion

This compound is a highly potent and selective competitive antagonist of the PAF receptor, as demonstrated by its low picomolar Ki values in radioligand binding assays and its effective inhibition of PAF-induced platelet aggregation. Its mechanism of action is to block the binding of PAF to its receptor, thereby preventing the activation of downstream Gq and Gi-mediated signaling pathways that are implicated in inflammation and thrombosis. While this compound showed a modest effect in a clinical trial on allergen-induced asthma, it did not demonstrate efficacy in a trial for ulcerative colitis. This comprehensive technical guide provides key data and methodologies for understanding the preclinical and clinical profile of this compound, serving as a valuable resource for researchers in pharmacology and drug development.

References

- 1. Platelet-activating factor receptor mRNA is localized in eosinophils and epithelial cells in rat small intestine: regulation by dexamethasone and gut flora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet-activating factor receptor mRNA is localized in eosinophils and epithelial cells in rat small intestine: regulation by dexamethasone and gut flora - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of SR 27417 on the binding of [3H]PAF to rabbit and human platelets and human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Binding of [3H]SR 27417, a novel platelet-activating factor (PAF) receptor antagonist, to rabbit and human platelets and polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

Foropafant: A Technical Guide to a Potent Platelet-Activating Factor (PAF) Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foropafant, also known as SR 27417, is a highly potent and selective, orally active antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a powerful phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[2] By competitively blocking the PAF receptor, this compound has been investigated for its therapeutic potential in various inflammatory conditions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative pharmacological data, detailed experimental methodologies, and relevant signaling pathways.

Chemical Properties

This compound is a thieno-triazolo-diazepine derivative.

| Property | Value |

| IUPAC Name | N,N-dimethyl-N'-[(3-pyridinyl)methyl]-N'-[4-(2,4,6-triisopropylphenyl)-2-thiazolyl]-1,2-ethanediamine |

| Molecular Formula | C28H40N4S |

| Molecular Weight | 464.71 g/mol |

| Synonyms | SR 27417, SR27417A |

Mechanism of Action

This compound exerts its pharmacological effects by acting as a competitive antagonist at the PAF receptor, a G-protein coupled receptor (GPCR).[2][3] Upon binding of PAF, the receptor initiates a cascade of intracellular signaling events. This compound competitively binds to the PAF receptor, thereby preventing the binding of PAF and subsequent downstream signaling.[3]

PAF Receptor Signaling Pathway

The binding of PAF to its receptor can activate multiple G proteins, leading to the activation of various downstream signaling cascades. A simplified representation of the major PAF receptor signaling pathway is depicted below.

Quantitative Pharmacological Data

This compound has demonstrated high affinity for the PAF receptor and potent inhibitory activity in various in vitro and in vivo assays.

In Vitro Activity

| Assay | Species/System | Parameter | Value | Reference |

| [3H]PAF Receptor Binding | Washed Rabbit Platelets | Ki | 57 ± 0.02 pM | [3] |

| [3H]PAF Receptor Binding | Washed Human Platelets | Ki | 50 ± 0.8 pM | [3] |

| [3H]PAF Binding Inhibition | Human Polymorphonuclear Leukocytes (High Affinity Site) | IC50 | 0.17 ± 0.02 nM | [3] |

| [3H]PAF Binding Inhibition | Human Polymorphonuclear Leukocytes (Low Affinity Site) | IC50 | 6.9 ± 0.7 nM | [3] |

| [3H]WEB-2086 Binding Inhibition | Washed Rabbit Platelets | IC50 | 0.18 ± 0.01 nM | [3] |

| PAF-Induced Platelet Aggregation | Bovine Platelets | pA2 | 10.46 ± 2.36 | [4] |

In Vivo Activity

| Model | Species | Endpoint | Parameter | Value | Reference |

| PAF-Induced Hypotension | Rat | Inhibition of Hypotension | ED50 (i.v.) | 6 ± 2 µg/kg | [5] |

| Allergen-Induced Asthma | Human | Attenuation of Late Asthmatic Response | - | Significant | [6] |

| Antigen-Induced Hypotension | Rat | Protection and Reversal | - | Dose-dependent | [5] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results.

PAF Receptor Binding Assay ([3H]PAF Displacement)

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the PAF receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the PAF receptor by measuring its ability to displace the radiolabeled PAF ligand, [3H]PAF, from its binding sites on platelet membranes.

Materials:

-

Washed rabbit or human platelets

-

[3H]PAF (radioligand)

-

This compound (test compound)

-

Unlabeled PAF (for non-specific binding determination)

-

Binding buffer (e.g., Tris-HCl buffer containing MgCl2 and bovine serum albumin)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

Methodology:

-

Membrane Preparation: Prepare a membrane fraction from washed rabbit or human platelets through homogenization and centrifugation.

-

Assay Setup: In a multi-well plate, combine the platelet membrane preparation, a fixed concentration of [3H]PAF, and varying concentrations of this compound. For determining non-specific binding, a high concentration of unlabeled PAF is used instead of this compound.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [3H]PAF against the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]PAF) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Platelet Aggregation Assay

This assay measures the ability of this compound to inhibit PAF-induced platelet aggregation.

Objective: To determine the concentration-dependent inhibitory effect of this compound on platelet aggregation induced by PAF.

Materials:

-

Platelet-rich plasma (PRP) from human or animal blood

-

Platelet-activating factor (PAF)

-

This compound

-

Aggregometer

Methodology:

-

PRP Preparation: Obtain PRP by centrifugation of whole blood collected in an anticoagulant.

-

Assay Procedure:

-

Place a sample of PRP in the aggregometer cuvette and establish a baseline reading.

-

Add a known concentration of this compound (or vehicle control) and incubate for a short period.

-

Induce platelet aggregation by adding a submaximal concentration of PAF.

-

-

Measurement: The aggregometer measures the change in light transmission as platelets aggregate.

-

Data Analysis: The extent of inhibition of aggregation is calculated by comparing the aggregation response in the presence of this compound to the control response. An IC50 value can be determined by testing a range of this compound concentrations.

In Vivo Model of PAF-Induced Hypotension

This in vivo model assesses the efficacy of this compound in antagonizing the systemic effects of PAF.

Objective: To determine the effective dose (ED50) of this compound required to inhibit the hypotensive response induced by an intravenous injection of PAF in an animal model.

Materials:

-

Rats (e.g., Sprague-Dawley)

-

Platelet-activating factor (PAF)

-

This compound

-

Anesthetic

-

Blood pressure monitoring equipment

Methodology:

-

Animal Preparation: Anesthetize the rats and cannulate a carotid artery for blood pressure measurement and a jugular vein for drug administration.

-

Drug Administration: Administer this compound intravenously at various doses. A control group receives the vehicle.

-

PAF Challenge: After a predetermined time following this compound administration, inject a standard dose of PAF intravenously.

-

Measurement: Continuously monitor the mean arterial blood pressure.

-

Data Analysis: The percentage inhibition of the PAF-induced hypotensive response is calculated for each dose of this compound. The ED50 is then determined from the dose-response curve.

Pharmacokinetics and Pharmacodynamics

This compound is orally active and exhibits a long duration of action.[1] After intravenous administration in rats, a significant protective effect against PAF-induced hypotension was observed for up to 48 hours.[5] This suggests a favorable pharmacokinetic profile for potential therapeutic applications. Further detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to fully characterize its pharmacokinetic properties.

Pharmacodynamically, this compound has demonstrated efficacy in various preclinical models of inflammation and allergic reactions. In a clinical study involving asthmatic subjects, this compound significantly attenuated the late asthmatic response to allergen challenge, indicating its potential to modulate allergic inflammation.[6]

Conclusion

This compound (SR 27417) is a remarkably potent and selective PAF receptor antagonist with demonstrated efficacy in a range of in vitro and in vivo models of PAF-mediated activity. Its high affinity for the PAF receptor translates into potent inhibition of cellular responses such as platelet aggregation and systemic effects like hypotension. The long duration of action observed in preclinical studies highlights its potential as a therapeutic agent for inflammatory and allergic conditions where PAF plays a significant pathological role. Further elucidation of its complete pharmacokinetic and pharmacodynamic profile will be crucial for its future clinical development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. What are PAF receptor antagonists and how do they work? [synapse.patsnap.com]

- 3. Effect of SR 27417 on the binding of [3H]PAF to rabbit and human platelets and human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of SR 27417, a novel PAF antagonist on antigen-induced hypotension in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of a potent platelet-activating factor antagonist, SR27417A, on allergen-induced asthmatic responses - PubMed [pubmed.ncbi.nlm.nih.gov]

SR27417: A Technical Guide to the Potent Platelet-Activating Factor Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to SR27417, a potent and specific antagonist of the Platelet-Activating Factor (PAF) receptor.

Chemical Structure and Properties

SR27417, also known as Faropafant, is a synthetic molecule recognized for its high-affinity competitive antagonism of the PAF receptor. Its chemical and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | N,N-Dimethyl-N′-(3-pyridinylmethyl)-N′-[4-[2,4,6-tris(1-methylethyl)phenyl]-2-thiazolyl]-1,2-ethanediamine | [1] |

| Synonym(s) | Faropafant, N1,N1-Dimethyl-N2-(3-pyridinylmethyl)-N2-[4-[2,4,6-tris(1-methylethyl)phenyl]-2-thiazolyl]-1,2-ethanediamine | [1] |

| CAS Number | 136468-36-5 | [1] |

| Molecular Formula | C₂₈H₄₀N₄S | [1] |

| Molecular Weight | 464.71 g/mol | [1] |

| Appearance | White to beige powder | [1] |

| Solubility | Soluble in DMSO (5 mg/mL, with warming) | [1] |

| SMILES String | CC(C)c1cc(C(C)C)c(-c2csc(n2)N(CCN(C)C)Cc3cccnc3)c(c1)C(C)C | [1] |

| InChI Key | VVBFISAUNSXQGZ-UHFFFAOYSA-N | [1] |

Mechanism of Action: PAF Receptor Antagonism

SR27417 exerts its biological effects by acting as a selective and competitive antagonist of the Platelet-Activating Factor Receptor (PAFR). PAFR is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand PAF, initiates a cascade of intracellular signaling events.[1][2] These pathways are implicated in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis.[3][4]

By binding to the PAFR, SR27417 competitively inhibits the binding of PAF, thereby blocking the downstream signaling pathways. The key signaling events initiated by PAFR activation include the activation of GTPase and subsequent engagement of multiple phospholipases (PLC, PLD, and PLA2), leading to the generation of second messengers, activation of protein kinase C (PKC) and tyrosine kinases, and mobilization of intracellular calcium.[1][5]

PAF Receptor Signaling Pathway

Caption: SR27417 competitively antagonizes the PAF receptor, blocking downstream signaling.

Quantitative Pharmacological Data

Studies have characterized the binding affinity and inhibitory potency of SR27417 in various cell types. The data consistently demonstrates its high potency, often exceeding that of the endogenous ligand, PAF.

Table 1: Binding Affinity of [³H]SR27417

| Cell Type | Affinity Site | Dissociation Constant (K_D) | Maximum Binding Capacity (B_max) |

| Washed Rabbit Platelets | High Affinity | 0.75 ± 0.06 nM | 58.7 ± 4.3 fmol/10⁸ cells |

| Low Affinity | 53.8 ± 4.9 nM | 1665 ± 87 fmol/10⁸ cells | |

| Washed Human Platelets | High Affinity | 0.21 ± 0.01 nM | 13.9 ± 0.9 fmol/10⁸ cells |

| Low Affinity | 4.75 ± 1.9 nM | 82.2 ± 2.9 fmol/10⁸ cells | |

| Human Polymorphonuclear Leukocytes | Single Site | 0.31 ± 0.1 nM | 9.36 ± 1.2 fmol/10⁶ cells |

| Data from Herbert J. M., et al. (1993).[6] |

Table 2: Inhibitory Potency of SR27417 and Comparators

| Cell Type | Compound | IC₅₀ (nM) | K_i (pM) |

| Washed Rabbit Platelets | C16-PAF | 1.9 ± 0.04 | - |

| SR27417 | - | 260 ± 20 | |

| Data from Herbert J. M., et al. (1993).[6] |

Experimental Protocols

The following section details the methodology for a key experiment used to characterize SR27417's binding properties.

Radioligand Binding Assay for [³H]SR27417

This protocol is based on the methods described by Herbert J. M., et al. in Biochemical Pharmacology, 1993.[6]

Objective: To determine the binding characteristics (K_D and B_max) of [³H]SR27417 to its target receptors on platelets and polymorphonuclear leukocytes.

Materials:

-

[³H]SR27417 (radioligand)

-

Unlabeled SR27417 (for non-specific binding determination)

-

Washed rabbit or human platelets, or human polymorphonuclear leukocytes

-

Binding buffer (composition not specified in the abstract)

-

Glass fiber filters

-

Scintillation fluid

-

Liquid scintillation counter

Workflow Diagram:

Caption: Workflow for the [³H]SR27417 radioligand binding assay.

Procedure:

-

Cell Preparation: Prepare washed platelets or polymorphonuclear leukocytes from rabbit or human blood samples according to standard laboratory procedures.

-

Incubation:

-

For saturation binding experiments, incubate a fixed concentration of cells with increasing concentrations of [³H]SR27417.

-

To determine non-specific binding (NSB), a parallel set of incubations is performed in the presence of a large excess of unlabeled SR27417.

-

Incubations are carried out for a specified time to reach equilibrium. The study noted that binding became progressively irreversible after 2 hours.[6]

-

-

Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters quickly with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration.

-

Analyze the specific binding data using Scatchard analysis to determine the dissociation constant (K_D) and the maximum number of binding sites (B_max).

-

In Vivo and In Vitro Activity

SR27417 has demonstrated significant efficacy in various preclinical models:

-

Asthma Models: In studies involving allergen-induced asthmatic responses, SR27417A (a formulation of SR27417) was shown to have a modest inhibitory effect on the late asthmatic response, suggesting a role for PAF in allergic inflammation.[7] It was also effective in inhibiting systemic, cellular, and pulmonary effects after PAF challenge in patients with mild asthma.[8]

-

Platelet Aggregation: In vitro studies on bovine platelets showed that SR27417 dose-dependently inhibited PAF-induced platelet aggregation in a competitive and reversible manner.[9]

These findings underscore the potency of SR27417 as a PAF receptor antagonist and its potential as a tool for investigating PAF-mediated pathophysiology and as a lead compound for therapeutic development.

References

- 1. Platelet-activating factor receptor and signal transduction mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Platelet-activating factor receptor - Wikipedia [en.wikipedia.org]

- 4. portlandpress.com [portlandpress.com]

- 5. Platelet-activating factor receptor and signal transduction mechanisms. | Sigma-Aldrich [merckmillipore.com]

- 6. Binding of [3H]SR 27417, a novel platelet-activating factor (PAF) receptor antagonist, to rabbit and human platelets and polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atsjournals.org [atsjournals.org]

- 8. Effect of a platelet-activating factor (PAF) antagonist, SR 27417A, on PAF-induced gas exchange abnormalities in mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Platelet-Activating Factor Receptor (PAFR) Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelet-activating factor (PAF) is a potent, endogenously produced phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions.[1][2] Its biological effects are mediated through a specific G-protein coupled receptor (GPCR), the PAF receptor (PAFR).[1] Understanding the intricate signaling cascades initiated by PAFR activation is paramount for the development of novel therapeutic agents targeting PAF-related diseases. This technical guide provides a comprehensive overview of the core PAFR signaling pathway, detailed experimental protocols for its investigation, and a summary of key quantitative data.

The Core PAFR Signaling Pathway

The PAFR is a classic seven-transmembrane domain receptor that couples to multiple heterotrimeric G proteins, primarily Gq and Gi, and to a lesser extent, G12/13.[3][4] This promiscuous coupling allows for the activation of diverse downstream signaling cascades, leading to a wide range of cellular responses.

Gq-Mediated Signaling

Upon PAF binding, the Gq alpha subunit activates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The subsequent increase in intracellular calcium, along with DAG, activates various isoforms of protein kinase C (PKC). Activated PKC phosphorylates a multitude of substrate proteins, leading to downstream cellular events such as inflammation and neurotransmission.

Gi-Mediated Signaling

Simultaneously, PAFR activation can engage the Gi signaling pathway. The alpha subunit of Gi inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP attenuates the activity of protein kinase A (PKA). The beta-gamma subunits of Gi can also directly modulate the activity of ion channels and other effector proteins. The Gi pathway is particularly important in mediating chemotaxis in immune cells.

β-Arrestin-Mediated Signaling and Receptor Regulation

Following agonist-induced activation, PAFR is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins to the receptor. β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the receptor. Furthermore, β-arrestin acts as a scaffold protein, initiating a wave of G protein-independent signaling by recruiting various signaling molecules, including components of the mitogen-activated protein kinase (MAPK) cascades (e.g., ERK1/2). β-arrestin also facilitates the internalization of the receptor via clathrin-coated pits, a crucial step for receptor downregulation and resensitization.

References

- 1. The Platelet Activating Factor (PAF) Signaling Cascade in Systemic Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The platelet-activating factor signaling system and its regulators in syndromes of inflammation and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

Foropafant's High-Affinity Binding to the Platelet-Activating Factor Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding affinity of foropafant to the Platelet-Activating Factor (PAF) receptor. It includes quantitative data, detailed experimental protocols for determining binding affinity, and visualizations of the relevant signaling pathway and experimental workflow.

Core Data: this compound Binding Affinity

This compound, also known as SR27417, is a highly potent and selective antagonist for the Platelet-Activating Factor (PAF) receptor. Its high affinity is demonstrated by its low inhibition constant (Ki), a measure of how tightly a ligand binds to a receptor.

| Compound | Parameter | Value | Radioligand | Receptor Source |

| This compound (SR27417) | Ki | 57 pM | [3H]PAF | Rabbit and Human Platelets |

Table 1: Binding Affinity of this compound for the PAF Receptor. The Ki value indicates the concentration of this compound required to occupy 50% of the PAF receptors in the presence of the radiolabeled natural ligand, [3H]PAF[1][2].

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of this compound's Ki value is achieved through a competitive radioligand binding assay. This method measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand ([3H]PAF) for binding to the PAF receptor.

1. Preparation of Platelet Membranes:

-

Source: Washed rabbit or human platelets are used as a source of PAF receptors[1][2].

-

Homogenization: Platelets are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors)[3].

-

Centrifugation: The homogenate is centrifuged at a low speed to remove large debris. The supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes containing the PAF receptors[3].

-

Resuspension: The membrane pellet is washed and resuspended in a suitable assay buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)[3].

-

Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method, such as the BCA assay[3].

2. Competitive Binding Assay:

-

Reaction Mixture: The assay is typically performed in 96-well plates with a final volume of 250 µL per well[3]. Each well contains:

-

A fixed amount of the platelet membrane preparation (e.g., 50-120 µg of protein)[3].

-

A fixed concentration of the radioligand, [3H]PAF.

-

Varying concentrations of the unlabeled competitor, this compound.

-

-

Incubation: The plates are incubated, typically for 60 minutes at 30°C, with gentle agitation to allow the binding to reach equilibrium[3].

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been presoaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding. This process separates the membrane-bound radioligand from the unbound radioligand[3].

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand[3].

3. Detection and Data Analysis:

-

Scintillation Counting: The radioactivity trapped on the filters, which corresponds to the amount of bound [3H]PAF, is measured using a scintillation counter[3].

-

Determination of IC50: The data are plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal curve is fitted to the data to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]PAF.

-

Calculation of Ki: The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation:

Visualizations

PAF Receptor Signaling Pathway

The Platelet-Activating Factor receptor is a G-protein coupled receptor (GPCR) that can couple to different G proteins, primarily Gq and Gi, to initiate downstream signaling cascades[5][6][7].

References

- 1. Radioligand competitive binding methodology for the evaluation of platelet-activating factor (PAF) and PAF-receptor antagonism using intact canine platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effect of SR 27417 on the binding of [3H]PAF to rabbit and human platelets and human polymorphonuclear leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. chem.uwec.edu [chem.uwec.edu]

- 5. researchgate.net [researchgate.net]

- 6. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. Biochemistry of Platelet Activating Factor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

Unraveling the Enigma of Platelet-Activating Factor: A Technical Guide to its Biological Functions and Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Platelet-Activating Factor (PAF) is a potent, multifaceted phospholipid mediator that plays a crucial role in a wide array of physiological and pathological processes. Initially identified for its ability to induce platelet aggregation, its functions are now known to extend to inflammation, immune responses, and the regulation of various organ systems. This technical guide provides a comprehensive overview of the core biological functions of PAF, its intricate signaling pathways, and detailed methodologies for its study, catering to the needs of researchers and professionals in drug development.

Core Biological Functions of Platelet-Activating Factor

PAF's biological activities are extensive, impacting numerous cell types and organ systems. Its actions are primarily mediated through a specific G-protein coupled receptor, the PAF receptor (PAFR).

Inflammation and Immune Response

PAF is a key player in the inflammatory cascade, acting as a potent chemoattractant for leukocytes, particularly neutrophils and eosinophils. It stimulates the degranulation of these cells, leading to the release of inflammatory mediators and reactive oxygen species.[1][2] PAF also increases vascular permeability, contributing to edema and the influx of inflammatory cells to the site of injury or infection.[3]

Cardiovascular System

In the cardiovascular system, PAF exhibits a range of effects. It is a potent vasodilator, leading to a drop in blood pressure.[3] It also directly affects cardiac function and can contribute to arrhythmias. Furthermore, PAF is a powerful activator of platelets, inducing their aggregation and the release of their granular contents, a critical step in thrombosis and hemostasis.[3]

Respiratory System

PAF has significant implications in respiratory physiology and pathology. It is a potent bronchoconstrictor, and its presence has been detected in the bronchoalveolar lavage fluid of asthmatic patients. It is implicated in the pathogenesis of asthma and other inflammatory lung diseases by promoting airway hyperresponsiveness and inflammation.

Nervous System

The role of PAF in the central nervous system (CNS) is complex and multifaceted. Elevated levels of PAF have been detected in the cerebrospinal fluid (CSF) of patients with neurological diseases such as multiple sclerosis and subarachnoid hemorrhage, suggesting its involvement in neuroinflammatory processes. PAF can modulate neuronal activity and has been implicated in the pathogenesis of various CNS disorders.

Renal System

In the kidneys, PAF can influence renal blood flow and glomerular filtration rate. It is involved in the pathophysiology of certain kidney diseases by contributing to inflammatory processes within the renal tissue.

Role in Cancer

Emerging evidence suggests a role for PAF in cancer biology. It has been shown to promote tumor growth, angiogenesis, and metastasis. The PAF receptor is overexpressed in various cancer cell types, making it a potential target for anti-cancer therapies.

Quantitative Data on Platelet-Activating Factor

The following tables summarize key quantitative data related to the biological activity of PAF and the potency of its antagonists.

Table 1: EC50 Values for PAF-Induced Cellular Responses

| Cellular Response | Cell Type | EC50 Value | Reference |

| Neutrophil Degranulation | Human Eosinophils | 1.47 nM | |

| Neutrophil Chemotaxis | Human Neutrophils | 14 - 128 nM |

Table 2: Ki Values for PAF Receptor Antagonists

| Antagonist | Receptor Source | Ki Value | Reference |

| ABT-491 | Human Platelets | 0.6 nM | |

| WEB 2086 (Apafant) | Human PAF Receptors | 9.9 nM | |

| CV-3988 | Rabbit Platelets | 1.2 x 10⁻⁷ M | |

| Ginkgolide B | Cloned PAF Receptors | 110 nM (for 7α-chloro ginkgolide B) | |

| Lexipafant | Human Platelet PAF-R | High Affinity |

Table 3: Concentrations of PAF in Biological Fluids in Health and Disease

| Biological Fluid | Condition | PAF Concentration | Reference |

| Plasma | Healthy Controls | 0.48 ± 0.36 ng/mL | |

| Plasma | Relapsing-Remitting Multiple Sclerosis | 5.10 ± 4.97 ng/mL | |

| Cerebrospinal Fluid | Healthy Controls | 0.01 ± 0.04 ng/mL | |

| Cerebrospinal Fluid | Relapsing-Remitting Multiple Sclerosis | 8.59 ± 6.39 ng/mL | |

| Cerebrospinal Fluid | Subarachnoid Hemorrhage (with vasospasm) | Higher than in patients without infarction | |

| Synovial Fluid | Rheumatoid Arthritis (Neutrophils) | 29.2 ± 2.8 pmol per 1x10⁶ cells (at 20 min stimulation) | |

| Bronchoalveolar Lavage Fluid | Asthma | Detected in 8 of 28 patients | |

| Whole Blood | Septic Patients | 1.2 - 6.0 x 10⁻¹⁰ M |

Signaling Pathways of Platelet-Activating Factor

PAF exerts its effects by binding to its G-protein-coupled receptor (PAFR), which can couple to different G proteins (Gq, Gi) to initiate a cascade of intracellular signaling events.

Experimental Protocols

This section provides detailed methodologies for key experiments used in PAF research.

PAF-Induced Platelet Aggregation Assay

This assay measures the ability of PAF to induce the aggregation of platelets in a sample of platelet-rich plasma (PRP).

Methodology:

-

Blood Collection: Draw whole blood into tubes containing 3.8% sodium citrate (B86180) as an anticoagulant.

-

PRP Preparation: Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to separate the PRP from red and white blood cells.

-

Platelet Count Adjustment: Determine the platelet count in the PRP and adjust with platelet-poor plasma (PPP), obtained by a second, high-speed centrifugation of the remaining blood, to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL).

-

Aggregation Measurement:

-

Pipette a known volume of the adjusted PRP into a cuvette with a magnetic stir bar.

-

Place the cuvette in an aggregometer and allow it to equilibrate to 37°C with constant stirring.

-

Establish a baseline of light transmittance.

-

Add a known concentration of PAF to the cuvette to induce aggregation.

-

Record the change in light transmittance over time, which corresponds to the degree of platelet aggregation.

-

-

Data Analysis: The extent of aggregation is quantified as the maximum change in light transmittance. Dose-response curves can be generated to determine the EC50 of PAF. For antagonist studies, the PRP is pre-incubated with the antagonist before the addition of PAF, and the IC50 can be calculated.

PAF Receptor Binding Assay

This assay is used to characterize the binding of ligands (agonists or antagonists) to the PAF receptor, typically using a radiolabeled ligand such as [³H]-PAF.

Methodology:

-

Membrane Preparation:

-

Isolate cells or tissues expressing the PAF receptor.

-

Homogenize the cells/tissues in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Wash the membrane pellet and resuspend it in a binding buffer.

-

-

Binding Reaction:

-

In a reaction tube, combine the membrane preparation, a known concentration of [³H]-PAF, and either buffer (for total binding) or a high concentration of an unlabeled PAF antagonist (for non-specific binding). For competition assays, various concentrations of the test compound are added.

-

Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through a glass fiber filter to trap the membranes with the bound radioligand.

-

Wash the filter quickly with ice-cold buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filter in a scintillation vial with a scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

Saturation binding experiments (using varying concentrations of [³H]-PAF) are analyzed using Scatchard plots to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

-

Competition binding experiments are used to determine the Ki of unlabeled ligands.

-

Quantification of PAF by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific method for the quantification of PAF in biological samples.

Methodology:

-

Sample Preparation:

-

To a known volume of the biological sample (e.g., plasma, CSF), add an internal standard (e.g., a deuterated PAF analog).

-

Perform a lipid extraction using a solvent system such as chloroform/methanol.

-

Evaporate the organic phase to dryness under a stream of nitrogen.

-

Reconstitute the lipid extract in a solvent compatible with the LC mobile phase.

-

-

LC Separation:

-

Inject the reconstituted extract onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase system (e.g., water and methanol/acetonitrile containing a modifier like ammonium (B1175870) acetate) to separate PAF from other lipids.

-

-

MS/MS Detection:

-

The eluent from the LC is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.

-

Operate the mass spectrometer in positive ion mode.

-

Use multiple reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for PAF and the internal standard. For C16:0-PAF, a common transition is m/z 524.4 → 184.1.

-

-

Quantification:

-

Generate a standard curve by analyzing known concentrations of PAF.

-

Quantify the amount of PAF in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Logical Relationships in PAF's Multifaceted Roles

The diverse biological functions of PAF are interconnected, often with inflammation as a central hub.

This technical guide provides a foundational understanding of the critical roles of Platelet-Activating Factor in health and disease, along with practical methodologies for its investigation. The intricate nature of PAF signaling and its widespread physiological and pathological effects underscore its importance as a therapeutic target for a variety of inflammatory and thrombotic disorders. Further research into the nuances of PAF biology will undoubtedly pave the way for novel drug development strategies.

References

- 1. Platelet-Activating Factor Promotes Neutrophil Activation and Platelet-Neutrophil Complex Formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The impact of platelet-activating factor (PAF)-like mediators on the functional activity of neutrophils: anti-inflammatory effects of human PAF-acetylhydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Platelet-activating factor - Wikipedia [en.wikipedia.org]

Foropafant: A Technical Pharmacology and Toxicology Profile

For Researchers, Scientists, and Drug Development Professionals

Foreword: This document provides a comprehensive technical overview of the pharmacological and toxicological profile of foropafant (also known as SR 27417), a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. Developed by Sanofi, this compound was investigated for its therapeutic potential in conditions such as thrombosis and asthma before its development was discontinued. This guide synthesizes the available preclinical data to inform researchers and drug development professionals.

Executive Summary

This compound is a highly potent, competitive, and orally active antagonist of the Platelet-Activating Factor (PAF) receptor. It demonstrates high-affinity binding to the PAF receptor and effectively inhibits PAF-induced physiological responses, such as platelet aggregation and hypotension. While pharmacological data highlights its potential as a modulator of PAF-mediated pathways, a comprehensive public record of its toxicology is not available. This document outlines the known pharmacological properties of this compound and describes the standard toxicological assessments required for such a compound, providing a framework for its potential evaluation.

Pharmacology

The primary pharmacological activity of this compound stems from its high-affinity and selective antagonism of the PAF receptor.

Mechanism of Action

This compound is a competitive antagonist at the PAF receptor, a G-protein coupled receptor (GPCR). By binding to this receptor, this compound blocks the binding of the endogenous ligand, Platelet-Activating Factor, a potent phospholipid mediator involved in a variety of physiological and pathological processes including inflammation, allergic responses, and thrombosis.[1] The binding of PAF to its receptor typically initiates a signaling cascade involving Gq and Gi proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and activation of protein kinase C (PKC), culminating in cellular responses like platelet aggregation, vasodilation, and inflammatory cell activation. This compound competitively inhibits these downstream effects by preventing the initial ligand-receptor interaction.

Pharmacodynamics

In vitro and in vivo studies have demonstrated the potent pharmacodynamic effects of this compound.

Table 1: In Vitro Pharmacodynamic Properties of this compound

| Parameter | Species/System | Value | Reference |

| Ki for [3H]PAF binding | - | 57 pM | [1] |

| Inhibition of PAF-induced platelet aggregation | Rabbit, Human | Potent inhibitor (specific IC50 not available) | [1] |

Table 2: In Vivo Pharmacodynamic Properties of this compound

| Parameter | Species | Route of Administration | ED50 | Duration of Action | Reference |

| Inhibition of PAF-induced hypotension | Rat | Intravenous (i.v.) | 6 µg/kg | 48 - 72 hours | [2] |

| Inhibition of PAF-induced hypotension | Rat | Oral (p.o.) | 170 µg/kg | 48 - 72 hours | [2] |

| Protection against endotoxin-induced hypotension | Guinea Pig | Intravenous (i.v.) | 1 - 6 mg/kg (complete protection) | - | [2] |

| Attenuation of antigen-induced hypotension | Rat | Intravenous (i.v.) | 0.3 - 3 mg/kg (dose-dependent protection) | Up to 48 hours | [1] |

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as absorption, distribution, metabolism, and excretion (ADME), are not extensively reported in publicly available literature. The provided oral efficacy data (ED50 of 170 µg/kg in rats) suggests that this compound is orally bioavailable.[2]

Signaling Pathways

The primary signaling pathway modulated by this compound is the Platelet-Activating Factor (PAF) receptor signaling cascade.

Figure 1: this compound's mechanism of action on the PAF receptor signaling pathway.

Toxicology Profile

A comprehensive toxicological profile for this compound is not available in the public domain. Given that the drug's development was discontinued, it is likely that extensive toxicology studies were either not completed or the results were not published. This section outlines the standard battery of non-clinical toxicology studies that a small molecule drug candidate such as this compound would typically undergo to support clinical development and marketing authorization.

Standard Toxicology Evaluation

The following studies are generally required by regulatory agencies (e.g., FDA, EMA) to assess the safety of a new chemical entity.

Table 3: Overview of Standard Preclinical Toxicology Studies

| Study Type | Purpose | Typical Species | Key Endpoints |

| Acute Toxicity | To determine the effects of a single high dose and estimate the maximum tolerated dose (MTD) and lethal dose (LD50). | Rodent (e.g., rat, mouse) | Mortality, clinical signs of toxicity, gross pathology. |

| Repeat-Dose Toxicity (Sub-chronic and Chronic) | To characterize the toxicological profile after repeated administration, identify target organs, and establish a No-Observed-Adverse-Effect Level (NOAEL). | Rodent and a non-rodent species (e.g., dog, non-human primate) | Clinical observations, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, organ weights, histopathology. |

| Genotoxicity | To assess the potential for the drug to cause genetic damage. | In vitro (bacterial and mammalian cells) and in vivo (rodent) | Ames test (gene mutation), chromosomal aberration assay, in vivo micronucleus test. |

| Carcinogenicity | To evaluate the tumorigenic potential of the drug with long-term exposure. | Rodent (e.g., rat, mouse) | Incidence and type of tumors, histopathology. |

| Reproductive and Developmental Toxicity | To assess the effects on fertility, embryonic and fetal development, and pre- and postnatal development. | Rodent and/or non-rodent | Fertility indices, implantation, fetal viability, external, visceral, and skeletal abnormalities, offspring growth and development. |

| Safety Pharmacology | To investigate potential adverse effects on vital organ systems (cardiovascular, central nervous, and respiratory). | Various in vitro and in vivo models | hERG channel assay, cardiovascular parameters (ECG, blood pressure), respiratory function, neurobehavioral assessments (e.g., Irwin test). |

This compound-Specific Toxicological Data

As of the date of this document, no specific data from the aforementioned toxicology studies for this compound (SR 27417) are publicly available. Therefore, a quantitative risk assessment for this compound cannot be provided.

Experimental Protocols

Detailed experimental protocols for the studies conducted on this compound are not fully described in the available literature. Below are generalized workflows for key assays relevant to the pharmacological characterization of a PAF receptor antagonist.

PAF-Induced Hypotension in Rats (In Vivo)

This experimental workflow outlines the general procedure for assessing the in vivo efficacy of a PAF receptor antagonist against PAF-induced hypotension.

Figure 2: Generalized workflow for in vivo assessment of PAF-induced hypotension.

Radioligand Binding Assay (In Vitro)

This workflow describes the general steps for a competitive radioligand binding assay to determine the binding affinity of a compound to the PAF receptor.

Figure 3: Generalized workflow for a radioligand binding assay.

Conclusion

This compound (SR 27417) is a potent and selective PAF receptor antagonist with demonstrated in vitro and in vivo efficacy. Its high affinity for the PAF receptor and its ability to inhibit PAF-mediated responses at low doses underscore its pharmacological potential. However, the lack of publicly available comprehensive toxicology and pharmacokinetic data presents a significant gap in its overall profile. The discontinuation of its development suggests that either unfavorable findings arose during preclinical or early clinical evaluation, or strategic business decisions were made. For researchers interested in the role of PAF in disease, this compound remains a valuable pharmacological tool for in vitro and in vivo studies, provided its use is guided by the understanding that its full safety profile has not been publicly disclosed. Any future consideration of this compound or similar compounds for therapeutic development would necessitate a complete and rigorous toxicological evaluation as outlined in this guide.

References

Foropafant: A Technical Deep Dive into a Potent Platelet-Activating Factor Receptor Antagonist

Foropafant (SR27417) is a highly potent and selective, orally active antagonist of the Platelet-Activating Factor (PAF) receptor. Its development marked a significant step in the exploration of PAF receptor modulation for therapeutic purposes. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and key experimental data related to this compound, tailored for researchers, scientists, and drug development professionals.

Introduction to this compound and the Platelet-Activating Factor (PAF)

Platelet-Activating Factor (PAF) is a potent phospholipid mediator involved in a wide array of physiological and pathological processes, including inflammation, allergic reactions, and thrombosis. It exerts its effects by binding to the PAF receptor (PAFR), a G-protein coupled receptor (GPCR) found on the surface of various cell types, including platelets, neutrophils, and endothelial cells. The activation of PAFR triggers a cascade of intracellular signaling events, leading to cellular activation and physiological responses.

This compound was developed as a specific antagonist to block the binding of PAF to its receptor, thereby inhibiting its downstream effects. Its high potency and selectivity made it a valuable tool for investigating the role of PAF in various diseases and a potential therapeutic agent.

Mechanism of Action

This compound functions as a competitive antagonist at the PAF receptor. It binds with very high affinity to the receptor, preventing PAF from binding and initiating the intracellular signaling cascade. This blockade of the PAF receptor inhibits PAF-induced physiological responses such as platelet aggregation, inflammation, and increased vascular permeability.

Signaling Pathways

The binding of PAF to its G-protein coupled receptor activates multiple signaling pathways, primarily through Gq and Gi proteins. This compound, by blocking this initial binding, prevents the activation of these downstream pathways.

Quantitative Data

The following tables summarize the key quantitative data for this compound from various in vitro and in vivo studies.

Table 1: In Vitro Receptor Binding Affinity

| Species | Cell Type | Radioligand | Parameter | Value (pM) | Reference |

| Rabbit | Platelets | [³H]PAF | Kᵢ | 57 ± 0.02 | [1] |

| Human | Platelets | [³H]PAF | Kᵢ | 50 ± 0.8 | [1] |

Table 2: In Vitro Functional Activity - Inhibition of [³H]PAF Binding

| Species | Cell Type | Parameter | Value (nM) | Reference |

| Human | Polymorphonuclear Leukocytes (High Affinity Site) | IC₅₀ | 0.17 ± 0.02 | [1] |

| Human | Polymorphonuclear Leukocytes (Low Affinity Site) | IC₅₀ | 6.9 ± 0.7 | [1] |

Table 3: In Vivo Efficacy - Inhibition of PAF-Induced Edema in Rabbit Skin

| Administration Route | Parameter | Value | Reference |

| Intradermal (premixed with PAF) | ED₅₀ | 3.3 ± 0.15 pmol/site | [2] |

| Intravenous (1h before PAF) | ED₅₀ | 16 ± 3 µg/kg | |

| Oral (3h before PAF) | ED₅₀ | 0.18 ± 0.07 mg/kg |

Table 4: Clinical Trial Data - Asthma (Allergen-Induced Late Asthmatic Response)

| Treatment | Parameter | Value | p-value | Reference |

| SR27417A | AUC LAR₄₋₁₀ₕ | 79 ± 17 | < 0.05 | |

| Placebo | AUC LAR₄₋₁₀ₕ | 107 ± 24 | ||

| SR27417A | Mean Max % Fall in FEV₁ LAR | 23.5 ± 5.4% | < 0.05 | |

| Placebo | Mean Max % Fall in FEV₁ LAR | 29 ± 6% |

Experimental Protocols

Radioligand Binding Assay ([³H]PAF)

Objective: To determine the binding affinity (Ki) of this compound for the PAF receptor.

Methodology:

-

Preparation of Washed Platelets: Platelet-rich plasma is obtained from rabbit or human blood and centrifuged to pellet the platelets. The pellet is washed and resuspended in a buffer to a specific concentration.

-

Binding Reaction: Washed platelets are incubated with a fixed concentration of [³H]PAF and varying concentrations of unlabeled this compound.

-

Incubation: The mixture is incubated at a specific temperature (e.g., 20°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Separation of Bound and Free Radioligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the platelets with bound radioligand, while the unbound radioligand passes through.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled PAF. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value (concentration of this compound that inhibits 50% of specific [³H]PAF binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

PAF-Induced Platelet Aggregation Assay

Objective: To determine the functional inhibitory effect of this compound on PAF-induced platelet aggregation.

Methodology:

-

Preparation of Platelet-Rich Plasma (PRP): Whole blood is collected in an anticoagulant and centrifuged at a low speed to obtain PRP.

-

Assay Setup: PRP is placed in an aggregometer cuvette with a stir bar and warmed to 37°C.

-

Baseline Measurement: A baseline light transmission is established.

-

Pre-incubation with Antagonist: A specific concentration of this compound or vehicle control is added to the PRP and incubated for a short period.

-

Induction of Aggregation: A submaximal concentration of PAF is added to induce platelet aggregation.

-

Measurement: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time.

-

Data Analysis: The percentage of aggregation is calculated relative to a reference (platelet-poor plasma). The IC₅₀ value (concentration of this compound that inhibits 50% of PAF-induced aggregation) is determined by testing a range of this compound concentrations.

Preclinical and Clinical Development

This compound has been investigated in various preclinical animal models and in human clinical trials for several indications, primarily focused on inflammatory and thrombotic diseases.

Preclinical Studies

In preclinical studies, this compound demonstrated efficacy in animal models of thrombosis. It offered dose-dependent protection against pulmonary thromboembolism in mice and thrombosis in an extracorporeal shunt in cats.

Clinical Studies

Clinical trials have been conducted to evaluate the efficacy of this compound in conditions such as asthma and thrombosis. In a study on asthmatic subjects, treatment with SR27417A (this compound) significantly attenuated the late asthmatic response to allergen challenge. However, the overall clinical development of this compound for these indications did not lead to market approval.

Conclusion

This compound (SR27417) stands out as a pioneering, highly potent, and selective PAF receptor antagonist. The comprehensive data from in vitro, in vivo, and clinical studies have significantly contributed to the understanding of the role of PAF in various pathophysiological processes. While it did not ultimately reach the market, the discovery and development of this compound have provided a valuable pharmacological tool and a foundation for the continued exploration of PAF receptor antagonists as potential therapeutic agents. The detailed methodologies and quantitative data presented in this guide serve as a valuable resource for researchers in the field of drug discovery and development.

References

Methodological & Application

Foropafant In Vivo Experimental Protocols: A Detailed Application Note for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for in vivo experiments involving Foropafant (SR27417), a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor. The provided methodologies are based on established preclinical models of inflammatory diseases where PAF is a key mediator.

Mechanism of Action

This compound is a highly potent, competitive, and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1] PAF is a lipid mediator implicated in a variety of inflammatory and allergic responses. By blocking the PAF receptor, this compound inhibits the downstream signaling pathways that lead to inflammation, bronchoconstriction, and increased vascular permeability.

Signaling Pathway

The Platelet-Activating Factor (PAF) receptor is a G-protein coupled receptor (GPCR). Upon binding of PAF, the receptor activates multiple signaling cascades, primarily through Gq and Gi proteins. This leads to the activation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction. This compound, by blocking the PAF receptor, prevents the initiation of this signaling cascade.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established models and can be adapted for the evaluation of this compound.

Ovalbumin-Induced Allergic Asthma in Guinea Pigs

This model is used to evaluate the effect of this compound on allergic airway inflammation and hyperresponsiveness.

Experimental Workflow:

References

Foropafant In Vitro Assay Guide: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foropafant, also known as SR 27417, is a highly potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor.[1][2] PAF is a powerful phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, thrombosis, and allergic reactions. Its receptor, PAFR, is a G-protein coupled receptor (GPCR) that, upon activation, triggers a cascade of intracellular signaling events. This compound acts as a competitive antagonist, blocking the binding of PAF to its receptor and thereby inhibiting downstream signaling.[3][4] This document provides detailed application notes and protocols for the in vitro characterization of this compound.

Mechanism of Action & Signaling Pathway

The Platelet-Activating Factor Receptor (PAFR) is primarily coupled to Gq and Gi proteins. Upon PAF binding, Gq activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events culminate in various cellular responses, including platelet aggregation, inflammation, and smooth muscle contraction. This compound competitively binds to the PAFR, preventing these downstream signaling events.

Data Presentation

The following table summarizes the in vitro pharmacological data for this compound.

| Parameter | Species | Assay Type | Value | Reference |

| Ki | Human | Radioligand Binding ([3H]PAF) | 57 pM | [1] |

| pA2 | Bovine | Platelet Aggregation | 10.46 | |

| IC50 | Human | PAF-induced Platelet Aggregation | Not explicitly found in the searched literature. However, it is reported to potently inhibit aggregation. |

Experimental Protocols

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (Ki) of this compound for the PAF receptor.

Workflow:

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the human PAF receptor (e.g., HEK293 or CHO cells transfected with PAFR, or use platelets).

-

Homogenize cells in a cold lysis buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in an appropriate assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

-

Assay Procedure:

-

In a 96-well plate, add the following in order:

-

Assay buffer

-

This compound at various concentrations (e.g., 10-point dilution series).

-

A fixed concentration of radioligand (e.g., [3H]PAF).

-

Cell membrane preparation.

-

-

Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

To determine non-specific binding, use a high concentration of a known PAFR antagonist or unlabeled PAF in separate wells.

-

-

Filtration and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filter plate and add a scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Platelet Aggregation Assay

This functional assay measures the ability of this compound to inhibit PAF-induced platelet aggregation.

Workflow:

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation:

-

Collect whole blood from healthy donors into tubes containing an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to separate the PRP (upper layer).

-

Carefully collect the PRP. Platelet count can be adjusted if necessary.

-

-

Assay Procedure:

-

Use a light transmission aggregometer. Calibrate the instrument with PRP (0% aggregation) and platelet-poor plasma (PPP) (100% aggregation).

-

Pipette a known volume of PRP into a cuvette with a stir bar.

-

Add varying concentrations of this compound (or vehicle control) to the PRP and incubate for a short period (e.g., 2-5 minutes) at 37°C with stirring.

-

Add a fixed concentration of PAF to induce platelet aggregation.

-

Record the change in light transmission over time (typically 5-10 minutes).

-

-

Data Analysis:

-

The extent of aggregation is measured as the maximum change in light transmission.

-

Calculate the percentage inhibition of aggregation for each concentration of this compound compared to the vehicle control.

-

Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value (the concentration of this compound that causes 50% inhibition of PAF-induced platelet aggregation).

-

Conclusion

This compound is a valuable pharmacological tool for studying the roles of the Platelet-Activating Factor and its receptor in various biological systems. The protocols outlined in this guide provide a framework for the in vitro characterization of this compound's binding affinity and functional antagonism at the PAF receptor. Researchers should optimize these protocols for their specific experimental conditions and cell systems.

References

Dissolving Foropafant for Experimental Success: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foropafant (also known as SR27417) is a potent and selective antagonist of the Platelet-Activating Factor (PAF) receptor, making it a critical tool for investigating PAF-mediated signaling in a variety of physiological and pathological processes.[1] Proper dissolution and preparation of this compound are paramount for obtaining accurate and reproducible experimental results. This document provides detailed application notes and protocols for the dissolution of this compound for both in vitro and in vivo experiments, along with an overview of the PAF receptor signaling pathway.

This compound Properties

| Property | Value |

| Molecular Formula | C₂₈H₄₀N₄S |

| Molecular Weight | 464.72 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 136468-36-5 |